molecular formula C15H12ClNO4 B12111869 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid CAS No. 70853-28-0

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid

Cat. No.: B12111869
CAS No.: 70853-28-0
M. Wt: 305.71 g/mol
InChI Key: SUCSBFBAQSYWQZ-UHFFFAOYSA-N
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Description

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is a compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has shown significant neuroprotective activity against glutamate-induced neurodegeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid typically involves the acylation of 2-amino benzoic acid with 4-chlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as a selective inhibitor of the TRPM4 channel, making it useful in studying ion channel functions and related physiological processes.

    Medicine: Exhibits neuroprotective effects, making it a potential candidate for developing treatments for neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by selectively inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby reducing cellular excitability and protecting neurons from glutamate-induced toxicity. The molecular targets include the TRPM4 channel, and the pathways involved are related to ion homeostasis and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
  • 2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

Uniqueness

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is unique due to its high selectivity for the TRPM4 channel and its significant neuroprotective activity. Other similar compounds may not exhibit the same level of selectivity or neuroprotective effects .

Properties

CAS No.

70853-28-0

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)

InChI Key

SUCSBFBAQSYWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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